molecular formula C28H24ClN3O2S B2952672 3-(2-chlorophenyl)-5-methyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide CAS No. 862806-60-8

3-(2-chlorophenyl)-5-methyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide

Cat. No.: B2952672
CAS No.: 862806-60-8
M. Wt: 502.03
InChI Key: NMWBJIQTLOFOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is significant in the field of drug discovery .


Molecular Structure Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction used in the synthesis of isoxazole derivatives .

Scientific Research Applications

Chemical Synthesis and Transformations

  • The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones involves isocyanate carboxamide intermediates, suggesting potential pathways for synthesizing complex molecules that might include similar structures to the compound (Azizian et al., 2000).
  • The synthesis of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides indicates the possibility of utilizing isoxazole frameworks for developing compounds with potential insecticidal activity (Yu et al., 2009).

Potential Biological Activities

  • Novel pyrazole derivatives have been synthesized and shown potential as antimicrobial and anticancer agents, highlighting the possibility of exploring similar compounds for therapeutic uses (Hafez et al., 2016).
  • Diaryl dihydropyrazole-3-carboxamides with antiobesity activity related to CB1 receptor antagonism demonstrate the therapeutic potential of complex molecules in metabolic disorders (Srivastava et al., 2007).

Herbicidal and Antiviral Applications

  • The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors suggests the agricultural applications of similar compounds (Wang et al., 2004).
  • Compounds with anti-HSV-1 and cytotoxic activities, such as pyrazole- and isoxazole-based heterocycles, indicate the potential for antiviral research and development (Dawood et al., 2011).

Future Directions

The future directions in the field of isoxazole research could involve the development of new synthetic methods, the discovery of new biological targets, and the design of new drugs based on the isoxazole scaffold .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN3O2S/c1-17-11-13-19(14-12-17)25-27(21-8-4-6-10-23(21)31-25)35-16-15-30-28(33)24-18(2)34-32-26(24)20-7-3-5-9-22(20)29/h3-14,31H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWBJIQTLOFOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.